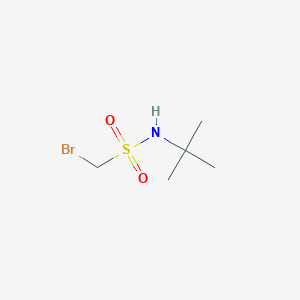![molecular formula C7H4BrN3 B1380839 8-Bromopyrido[2,3-b]pyrazine CAS No. 1443286-07-4](/img/structure/B1380839.png)
8-Bromopyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3. It is a derivative of pyrido[2,3-b]pyrazine, where a bromine atom is substituted at the 8th position.
Preparation Methods
The synthesis of 8-Bromopyrido[2,3-b]pyrazine typically involves several steps. One common method includes the bromination of pyrido[2,3-b]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
8-Bromopyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced to the corresponding pyrido[2,3-b]pyrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various biaryl compounds.
The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an aminopyrido[2,3-b]pyrazine derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromopyrido[2,3-b]pyrazine depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
8-Bromopyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:
Pyrido[2,3-b]pyrazine: The parent compound without the bromine substitution.
8-Iodopyrido[2,3-b]pyrazine: Another halogenated derivative with iodine instead of bromine.
Pyrido[3,4-b]pyrazine: A structural isomer with the pyrazine ring fused at different positions.
The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
8-bromopyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIRRRISIEDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)N=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443286-07-4 |
Source


|
| Record name | 8-bromopyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)



![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)




![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)



![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)
